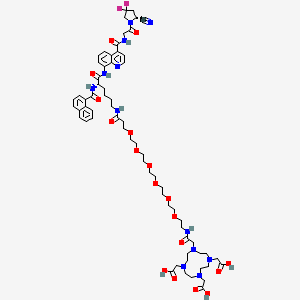
Fap-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fap-IN-1 is a fibroblast activation protein inhibitor with a high affinity for fibroblast activation protein. Fibroblast activation protein is a type II integral serine protease that is specifically expressed by activated fibroblasts, particularly in cancer-associated fibroblasts within the tumor stroma. This compound has shown significant potential in cancer research due to its ability to inhibit fibroblast activation protein, which plays a crucial role in promoting tumor growth, invasion, metastasis, and immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fap-IN-1 can be synthesized using a variety of methods. One common approach involves the use of squaric acid-containing bifunctional chelators such as DOTA and DATA 5m. These chelators are coupled with a fibroblast activation protein-targeting moiety to create the final compound. The synthesis involves several steps, including the preparation of the chelator-linker system, coupling with the fibroblast activation protein-targeting moiety, and radiolabeling with gallium-68 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure high yield and purity. The process includes the preparation of the chelator-linker system, coupling with the fibroblast activation protein-targeting moiety, and radiolabeling. Quality control measures such as high-performance liquid chromatography and mass spectrometry are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Fap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions usually involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
Fap-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of fibroblast activation protein and its effects on various chemical pathways.
Biology: Employed in cell culture studies to investigate the role of fibroblast activation protein in cellular processes such as proliferation, migration, and differentiation.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a therapeutic agent for cancer treatment. It has shown promise in inhibiting tumor growth and metastasis in various cancer models.
Industry: Applied in the development of diagnostic and therapeutic radiopharmaceuticals for cancer imaging and treatment
Mechanism of Action
Fap-IN-1 exerts its effects by selectively inhibiting fibroblast activation protein. This inhibition disrupts the proteolytic remodeling of the extracellular matrix, which is essential for tumor growth, invasion, and metastasis. The molecular targets of this compound include the active site of fibroblast activation protein, where it binds and prevents the enzyme from cleaving its substrates. This inhibition leads to reduced tumor progression and enhanced immune response against the tumor .
Comparison with Similar Compounds
Fap-IN-1 is unique in its high affinity and selectivity for fibroblast activation protein compared to other similar compounds. Some similar compounds include:
UAMC1110: Another potent fibroblast activation protein inhibitor with low nanomolar affinity.
FAP-2286: A fibroblast activation protein-targeting radiopharmaceutical with prolonged retention in cancer-associated fibroblasts-expressing tissue.
DOTAGA.Glu.FAPi: A dimeric fibroblast activation protein inhibitor with improved tumor retention time.
Properties
Molecular Formula |
C65H88F2N12O18 |
|---|---|
Molecular Weight |
1363.5 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-[2-[2-[2-[2-[2-[3-[[(5S)-6-[[4-[[2-[(2R)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-5-(naphthalene-1-carbonylamino)-6-oxohexyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H88F2N12O18/c66-65(67)39-48(40-68)79(46-65)57(82)41-72-62(89)52-14-17-71-61-50(52)10-6-13-53(61)73-64(91)54(74-63(90)51-11-5-8-47-7-1-2-9-49(47)51)12-3-4-16-69-55(80)15-27-92-29-31-94-33-35-96-37-38-97-36-34-95-32-30-93-28-18-70-56(81)42-75-19-21-76(43-58(83)84)23-25-78(45-60(87)88)26-24-77(22-20-75)44-59(85)86/h1-2,5-11,13-14,17,48,54H,3-4,12,15-16,18-39,41-46H2,(H,69,80)(H,70,81)(H,72,89)(H,73,91)(H,74,90)(H,83,84)(H,85,86)(H,87,88)/t48-,54+/m1/s1 |
InChI Key |
QNMPHRIBWDZTLY-ZWDFXXDJSA-N |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(C[C@@H]4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


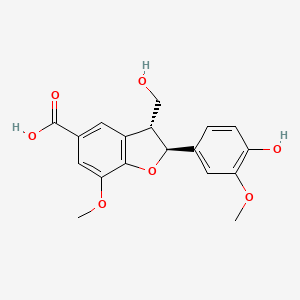
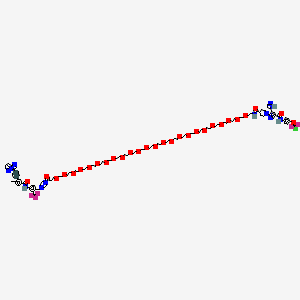
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

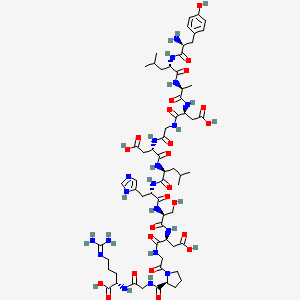
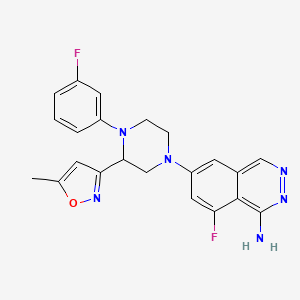
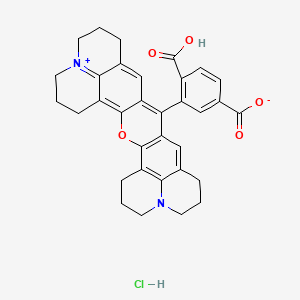
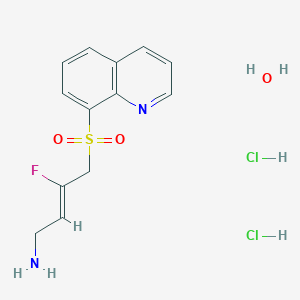
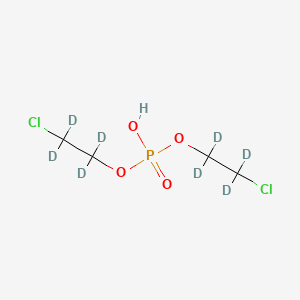
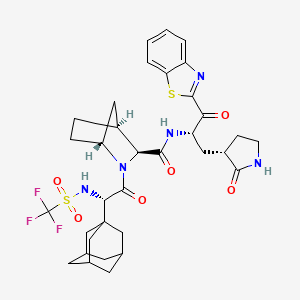
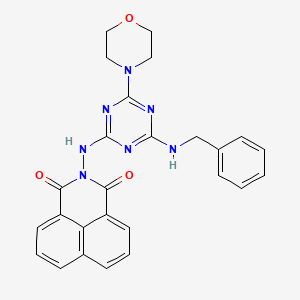
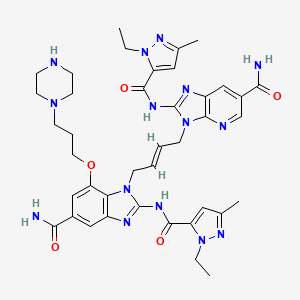
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
